(2S)-4-Amino-2-(15N)azanyl-4-oxobutanoic acid;hydrate
Overview
Description
(2S)-4-Amino-2-(15N)azanyl-4-oxobutanoic acid;hydrate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of amino acids, which are the building blocks of proteins. The presence of the 15N isotope in its structure makes it particularly useful in research applications involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Amino-2-(15N)azanyl-4-oxobutanoic acid;hydrate typically involves the incorporation of the 15N isotope into the amino acid structure. This can be achieved through various synthetic routes, including the use of 15N-labeled precursors in the synthesis process. The reaction conditions often involve controlled environments to ensure the incorporation of the isotope without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using 15N-labeled ammonia or other nitrogen sources. The process requires precise control of reaction conditions to maintain the integrity of the isotope and ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Amino-2-(15N)azanyl-4-oxobutanoic acid;hydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield keto derivatives, while reduction could produce amino alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
(2S)-4-Amino-2-(15N)azanyl-4-oxobutanoic acid;hydrate has numerous applications in scientific research:
Chemistry: Used in studies involving isotopic labeling to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to track nitrogen incorporation and utilization in biological systems.
Medicine: Investigated for its potential role in drug development and therapeutic applications, particularly in understanding protein synthesis and metabolism.
Industry: Utilized in the production of labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-4-Amino-2-(15N)azanyl-4-oxobutanoic acid;hydrate involves its incorporation into biological systems where it can participate in protein synthesis and other metabolic processes. The 15N isotope allows researchers to track its movement and interactions within these systems, providing insights into nitrogen metabolism and protein dynamics.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-Amino-2-azanyl-4-oxobutanoic acid: Similar structure but without the 15N isotope.
(2S)-4-Amino-2-(13C)azanyl-4-oxobutanoic acid: Contains a 13C isotope instead of 15N.
(2S)-4-Amino-2-(2H)azanyl-4-oxobutanoic acid: Incorporates a deuterium (2H) isotope.
Uniqueness
The uniqueness of (2S)-4-Amino-2-(15N)azanyl-4-oxobutanoic acid;hydrate lies in its 15N isotope, which provides distinct advantages in isotopic labeling studies. This allows for precise tracking and analysis of nitrogen-related processes in various scientific fields, making it a valuable tool for researchers.
Properties
IUPAC Name |
(2S)-4-amino-2-(15N)azanyl-4-oxobutanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i5+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGJIZCEWRQES-USBYOXAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)[15NH2])C(=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583961 | |
Record name | L-(N~2~-~15~N)Asparagine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287484-30-4 | |
Record name | L-(N~2~-~15~N)Asparagine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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